
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a pyrrolidine-2,5-dione moiety
Métodos De Preparación
The synthesis of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with maleimide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Cyclohepta-2,4,6-trien-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Tropone: Tropone is a related compound with a similar cycloheptatriene ring structure but lacks the pyrrolidine-2,5-dione moiety. Tropone is known for its aromatic properties and is used in various chemical reactions and applications.
Tropolone: Tropolone is another related compound that features a hydroxyl group on the cycloheptatriene ring. It is known for its biological activity and is used in medicinal chemistry and biological research.
The uniqueness of this compound lies in its combination of the cycloheptatriene ring with the pyrrolidine-2,5-dione moiety, which imparts distinct chemical and biological properties not found in the related compounds.
Propiedades
Número CAS |
92288-17-0 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-cyclohepta-2,4,6-trien-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h1-6,9H,7-8H2 |
Clave InChI |
PNUYKMCWUWEHCH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2C=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


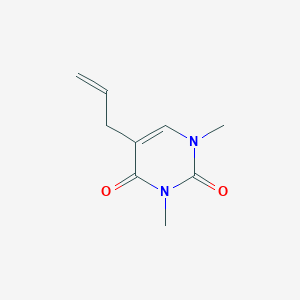

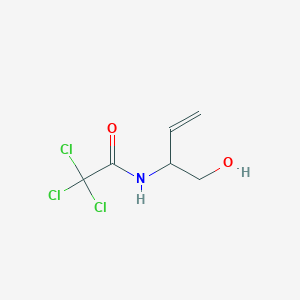
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
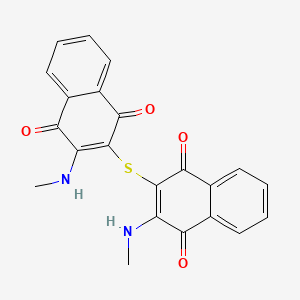
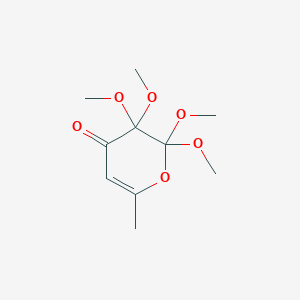

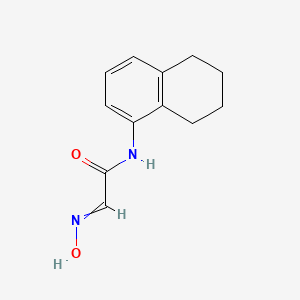
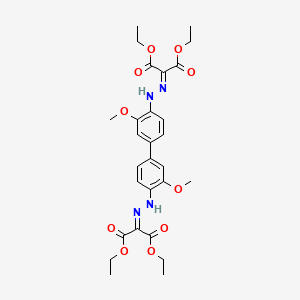
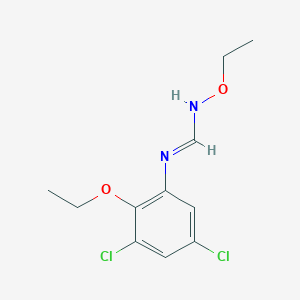

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
